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1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione

Bismaleimide Monomers Thermosetting Resins Polymer Chemistry

The compound 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione, also named 1,1'-(4-methoxybenzene-1,3-diyl)bis(1H-pyrrole-2,5-dione), is a member of the bismaleimide (BMI) monomer family. It is characterized by two maleimide rings bridged by a 4-methoxy-1,3-phenylene core, with a molecular formula of C15H10N2O5 and a molecular weight of 298.25 g/mol.

Molecular Formula C15H10N2O5
Molecular Weight 298.25 g/mol
CAS No. 6327-81-7
Cat. No. B12901516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione
CAS6327-81-7
Molecular FormulaC15H10N2O5
Molecular Weight298.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
InChIInChI=1S/C15H10N2O5/c1-22-11-3-2-9(16-12(18)4-5-13(16)19)8-10(11)17-14(20)6-7-15(17)21/h2-8H,1H3
InChIKeyLDMQQZHFIIHDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione (CAS 6327-81-7): Chemical Class & Core Monomer Profile


The compound 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione, also named 1,1'-(4-methoxybenzene-1,3-diyl)bis(1H-pyrrole-2,5-dione), is a member of the bismaleimide (BMI) monomer family . It is characterized by two maleimide rings bridged by a 4-methoxy-1,3-phenylene core, with a molecular formula of C15H10N2O5 and a molecular weight of 298.25 g/mol . This structural configuration places it at the intersection of high-performance thermosetting resin precursors and bioactive small-molecule scaffolds, where the electron-donating methoxy group on the central aromatic ring is a key differentiator from unsubstituted or methyl-substituted bismaleimide analogs [1].

Why 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione Cannot Be Swapped with General Bismaleimide Monomers


Generic substitution within the bismaleimide class is not advisable because the 4-methoxy-1,3-phenylene bridge of CAS 6327-81-7 electronically and sterically distinguishes it from common analogs like N,N'-1,3-phenylene bismaleimide (CAS 3006-93-7) . The electron-donating methoxy group directly modifies the electron deficiency of the maleimide double bonds, which alters the monomer's reactivity in Michael addition polymerizations and its thermal curing profile compared to unsubstituted phenylene-bridged BMIs [1]. Furthermore, as a dual maleimide, it offers crosslinking density that is fundamentally unattainable with mono-maleimide analogs such as N-(4-methoxyphenyl)maleimide (CAS 1081-17-0), which can only function as chain terminators . These electronic and functional differences directly translate into quantifiable variations in polymer network architecture and thermal performance.

Quantitative Differentiation Evidence for 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione (CAS 6327-81-7)


Head-to-Head Thermal Property Comparison with N,N'-1,3-Phenylene Bismaleimide

A direct comparison of physical form shows a critical handling differentiation. While the non-methoxylated analog N,N'-1,3-phenylene bismaleimide (CAS 3006-93-7) is a crystalline solid with a melting point of 198-201 °C, the target compound CAS 6327-81-7 lacks a reported melting point in standard databases, and its significantly higher predicted boiling point (531.7°C at 760 mmHg) suggests a distinct physical state, likely a viscous liquid or low-melting solid at ambient temperature . This is inferred to result from the methoxy group disrupting crystal packing, a known class-level effect in aromatic monomers [1]. The absence of a sharp melting point can simplify liquid resin processing by eliminating the need for high-temperature melting steps.

Bismaleimide Monomers Thermosetting Resins Polymer Chemistry

Functional Group Comparison: Bismaleimide Crosslinker vs. Mono-maleimide Terminator

The target compound's two maleimide units provide a bifunctional reactivity that is categorically different from the monofunctional N-(4-methoxyphenyl)maleimide (CAS 1081-17-0). The latter can only copolymerize with vinyl monomers like ethyl acrylate to form linear chains, acting as a chain terminator or comonomer . In contrast, the bismaleimide structure of CAS 6327-81-7 is capable of forming crosslinked networks, which is essential for thermosetting resin applications requiring high glass transition temperatures (Tg) and mechanical integrity [1]. The methoxy substituent's electronic effect on the maleimide ring is predicted to lower the activation energy for Michael addition compared to an unsubstituted phenyl maleimide, a class-level inference supported by Hammett σp⁺ values (OMe = -0.78) [2].

Thermoset Networks Crosslinking Density Polymer Design

Electronic Substituent Effect: Methoxy vs. Unsubstituted Core Impact on Reactivity

A Hammett analysis provides a quantitative basis for predicting the reactivity difference between the methoxy-substituted core of CAS 6327-81-7 and the unsubstituted N,N'-1,3-phenylene bismaleimide. The methoxy group has a σp⁺ value of -0.78, indicating a strong electron-donating resonance effect [1]. This effect is transmitted through the phenyl ring to the maleimide carbonyls, increasing the electron density and thereby lowering the electrophilicity of the olefinic double bond. While direct kinetic data for this specific compound is absent in the literature, this class-level effect predicts that the target compound will exhibit a reduced rate of Michael addition with nucleophiles compared to an electron-withdrawing group-substituted or unsubstituted analog [2]. This is a verifiable hypothesis via standard Hammett plots if kinetic studies are undertaken.

Monomer Reactivity Michael Addition Electronic Effects

Evidence-Driven Application Scenarios for CAS 6327-81-7


Liquid Molding of High-Temperature Composite Matrices

The lack of a distinct melting point and the predicted lower reactivity of CAS 6327-81-7, inferred from the methoxy group's electron-donating effect [1], make it a superior candidate for resin transfer molding (RTM) and vacuum-assisted processes. Unlike the high-melting N,N'-1,3-phenylene bismaleimide (198-201°C) which requires melt processing , the target compound can be dissolved in a reactive diluent or used as a low-viscosity liquid at moderate temperatures, potentially allowing for longer pot life and better fiber impregnation before curing.

Synthesis of Methoxybenzene-Linked Polyimides with Tailored Properties

This monomer is structurally optimized for the synthesis of methoxybenzene-linked polyimides via acid-catalyzed 1,4-Michael addition, a specific class of polymers that has demonstrated high thermal stability (Tg around 200°C) [2]. The pre-installed methoxy group on the monomer eliminates the need for post-polymerization modification, ensuring a more homogeneous network structure. This direct utilization is not possible with the unsubstituted analog, which would require a separate methoxy-bearing comonomer to achieve similar architecture.

Drug Discovery Scaffold for Thiol-Reactive Enzyme Inhibitors

In a biological context, the bifunctional maleimide structure provides a unique mechanism for covalent inhibition or targeted protein crosslinking that a mono-maleimide like N-(4-methoxyphenyl)maleimide cannot achieve . The electron-donating methoxy group increases selectivity for soft nucleophiles like thiols (cysteine residues) over harder nucleophiles, a class-level principle demonstrated for aryl maleimides [3]. CAS 6327-81-7 can thus be prioritized in screening campaigns where bivalent binding or targeted protein degradation (PROTAC) linker chemistry is desired.

High-Density Polymer Networks for Microelectronic Packaging

The compact, rigid 4-methoxy-1,3-phenylene bridge in CAS 6327-81-7 is predicted to yield a higher crosslink density compared to bismaleimides with flexible, longer linkers such as 4,4'-bismaleimidodiphenylmethane [4]. This is directly relevant for microelectronic encapsulation, where ultra-low coefficient of thermal expansion (CTE) and high glass transition temperatures are mandatory. The methoxy group can also contribute to improved adhesion to substrates via polar-polar interactions.

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